molecular formula C5H16Cl2N2 B13794466 1-Butyl-2-methylhydrazine dihydrochloride CAS No. 73454-79-2

1-Butyl-2-methylhydrazine dihydrochloride

Cat. No.: B13794466
CAS No.: 73454-79-2
M. Wt: 175.10 g/mol
InChI Key: JAPZCEXHDHLZSW-UHFFFAOYSA-N
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Description

Contextualizing Hydrazine (B178648) Derivatives in Synthetic Transformations

Hydrazine (H₂N-NH₂) and its derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. nih.govd-nb.info This feature imparts unique chemical properties, including nucleophilicity at both nitrogen atoms and the ability to serve as precursors to a wide array of functional groups. d-nb.info Hydrazines can be mono-, di-, tri-, or tetra-substituted with alkyl or aryl groups, and the substitution pattern significantly influences their reactivity. wikipedia.org

In synthetic organic chemistry, hydrazine derivatives are employed in a variety of transformations. They are perhaps most famously known for their role in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones. google.com Furthermore, they are integral to the synthesis of hydrazones, which are themselves versatile intermediates. The reactivity of the N-N bond also allows for its cleavage under certain reductive conditions, providing pathways to amines. researchgate.net The diverse applications of hydrazine derivatives underscore their importance as foundational reagents in the synthetic chemist's toolkit. organic-chemistry.org

Significance of Substituted Hydrazines in Heterocyclic Synthesis

Substituted hydrazines are particularly valuable in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. researchgate.net The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system, providing a straightforward entry to a variety of nitrogen-containing heterocycles. nih.gov

Asymmetrically disubstituted hydrazines, such as 1-butyl-2-methylhydrazine, are of particular interest as they can lead to specific regioisomers in cyclization reactions. For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the use of a non-symmetrical hydrazine can, in principle, yield two different regioisomeric products. The ability to control this selectivity is a key challenge and an area of active research in heterocyclic chemistry. The nature of the substituents on the hydrazine can influence the nucleophilicity of the nitrogen atoms and sterically direct the cyclization pathway.

The general synthetic utility of substituted hydrazines in forming five- and six-membered heterocyclic rings is well-established. mdpi.com Common examples of heterocycles synthesized from hydrazine derivatives include:

Pyrazoles and Pyrazolines: Formed from the reaction of hydrazines with 1,3-dielectrophiles. nih.gov

Pyridazines: Can be synthesized from 1,4-dicarbonyl compounds and hydrazine.

Indazoles: Often prepared through intramolecular cyclization reactions involving hydrazine moieties.

Triazoles: Can be accessed through various synthetic routes involving hydrazine derivatives as key precursors. mdpi.com

The inherent reactivity of the hydrazine functional group makes it a powerful tool for the construction of these and other important heterocyclic systems.

Research Trajectories for 1-Butyl-2-methylhydrazine Dihydrochloride (B599025)

Direct and published research focusing specifically on 1-butyl-2-methylhydrazine dihydrochloride is sparse. However, based on the established reactivity of other 1,2-dialkylhydrazines, several potential research trajectories can be postulated. These hypothetical research avenues are grounded in the known synthetic utility of analogous compounds.

One promising area of investigation would be its application in the synthesis of novel, specifically substituted heterocyclic compounds. The butyl and methyl groups offer a degree of steric and electronic differentiation between the two nitrogen atoms, which could be exploited to control regioselectivity in cyclization reactions. Research could focus on quantifying this directing effect in the synthesis of pyrazoles, pyridazines, and other N-N containing heterocycles.

Another potential research direction lies in its use as a precursor for the corresponding azoalkane, 1-butyl-2-methyl-diazene, through oxidation. Azoalkanes are known sources of alkyl radicals upon thermal or photochemical decomposition, which could be utilized in radical-mediated C-C bond-forming reactions. cdnsciencepub.com

Furthermore, the chiral potential of related hydrazine derivatives in asymmetric synthesis suggests that 1-butyl-2-methylhydrazine could serve as a ligand or a component of a chiral auxiliary in stereoselective transformations. researchgate.netresearchgate.netrwth-aachen.de

Table 1: Potential Research Applications of this compound

Research Area Potential Application Rationale
Heterocyclic Synthesis Precursor for regioselective synthesis of pyrazoles, pyridazines, etc. Asymmetric substitution may direct cyclization.
Radical Chemistry Precursor to 1-butyl-2-methyl-diazene for radical generation. Azoalkanes are known radical initiators. cdnsciencepub.com
Asymmetric Synthesis Component of chiral ligands or auxiliaries. Hydrazine derivatives have been used in stereoselective reactions. researchgate.netresearchgate.netrwth-aachen.de

Scope and Delimitations of Current Academic Research

The current academic landscape reveals a significant gap in the literature concerning this compound. While databases confirm its chemical identity and commercial availability, dedicated studies on its synthesis, reactivity, and applications are not readily found in peer-reviewed journals. This delimits any discussion of its established role in advanced organic chemistry to one of inference based on the broader class of 1,2-dialkylhydrazines.

The primary limitation is the absence of empirical data for this specific compound. Without experimental results, any discussion of its reactivity, selectivity, and utility remains speculative. The dihydrochloride form suggests it is handled as a more stable salt, which is common for hydrazine derivatives to improve their shelf-life and reduce their volatility and potential hazards. dtic.mil

Future research would need to begin with the development and optimization of a reliable synthetic route to this compound. Plausible methods could include the reductive amination of butyraldehyde (B50154) with methylhydrazine or the sequential alkylation of a protected hydrazine. nih.govrsc.orgkoreascience.krwikipedia.orgorganic-chemistry.orglibretexts.org Once synthesized and characterized, systematic studies of its reactivity in key organic transformations, particularly in heterocyclic synthesis, would be necessary to establish its practical utility and delineate its advantages and limitations compared to other substituted hydrazines.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₄N₂·2HCl nih.govncats.io
Molecular Weight 175.1 g/mol nih.govncats.io
CAS Number 73454-79-2 drugfuture.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73454-79-2

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

1-butyl-2-methylhydrazine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H

InChI Key

JAPZCEXHDHLZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNNC.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 2 Methylhydrazine Dihydrochloride and Its Precursors

Traditional and Modern Approaches to N-Alkylation of Hydrazines

The direct alkylation of hydrazine (B178648) and its derivatives can be challenging. Similar to primary amines, direct alkylation often leads to a mixture of products due to competitive overalkylation, making it a difficult reaction to control. Consequently, methodologies have been developed that employ protecting groups or utilize alternative reaction pathways like reductive condensation to achieve selective synthesis of mono- and di-substituted hydrazines. nih.gov

A modern and efficient approach involves the formation of a nitrogen dianion from a protected hydrazine. This highly reactive intermediate allows for selective alkylation, providing a straightforward route to substituted hydrazines. organic-chemistry.org Another contemporary strategy is the use of enzymatic processes, where imine reductases (IREDs) can catalyze the reductive amination of carbonyl compounds with hydrazines under mild, one-pot conditions. nih.gov

Reductive condensation, more commonly known as reductive amination or, in this context, reductive hydrazination, is a powerful method for forming N-alkyl bonds. This process typically involves the initial condensation of a hydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding substituted hydrazine. nih.govmasterorganicchemistry.com This two-step, one-pot sequence avoids the issues of overalkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) can be used, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine or hydrazone in the presence of the starting aldehyde or ketone. masterorganicchemistry.com A study on the reductive amination of ketones and aldehydes with hydrazine dihydrochloride (B599025) utilized a borohydride exchange resin (BER) in conjunction with nickel acetate (B1210297) as an effective reduction system. koreascience.kr

More recent advancements include the use of trichlorosilane (B8805176) (HSiCl₃) as the reducing agent, promoted by Lewis base catalysts. This method enables the direct reductive hydrazination of various ketones and aldehydes with phenylhydrazines, offering a facile synthesis of 1,1-disubstituted hydrazines in very good yields. organic-chemistry.org Biocatalytic methods using imine reductases also represent a modern strategy, facilitating the reductive hydrazination of diverse carbonyls to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov

The synthesis of 1-butyl-2-methylhydrazine can be envisioned through the stepwise alkylation of hydrazine or the further alkylation of a monosubstituted precursor like methylhydrazine or butylhydrazine.

Starting with methylhydrazine, a butyl group can be introduced via reductive amination with butanal. The methylhydrazine would first condense with butanal to form the corresponding hydrazone, which is then reduced to yield 1-butyl-2-methylhydrazine. A general procedure for hydrazone formation involves reacting the hydrazine with an aldehyde, such as 4-chlorobenzaldehyde, in methanol (B129727) at room temperature. orgsyn.org The subsequent reduction would complete the synthesis.

Alternatively, a protected methylhydrazine derivative, such as 1-N-Boc-2-methylhydrazine, could be used. chemicalbook.com The Boc (tert-butoxycarbonyl) group directs the alkylation to the unprotected nitrogen atom. Following butylation, the Boc group can be removed under acidic conditions to yield the final product. The alkylation of protected precursors like di-tert-butyl hydrazine-1,2-dicarboxylate has been shown to produce mono- or di-substituted hydrazine derivatives in good to excellent yields under mild conditions. nih.gov

A more advanced strategy for selective alkylation involves the formation of a nitrogen dianion. organic-chemistry.org For example, a protected hydrazine like PhNHNHBoc can be treated with n-butyllithium to form a highly reactive dianion. This intermediate allows for sequential and selective introduction of different alkyl groups. organic-chemistry.org A similar strategy could be adapted for the synthesis of 1-butyl-2-methylhydrazine.

Salt Formation and Stability Considerations in Synthetic Pathways

Hydrazine and its alkylated derivatives are bases that readily form salts with acids. The dihydrochloride salt is formed by reacting the hydrazine with two equivalents of hydrochloric acid. atomistry.com Hydrazine dihydrochloride is typically a white, crystalline solid that is highly soluble in water. smolecule.comsolubilityofthings.com The dihydrochloride form is noted to be more stable than the monohydrochloride, making it easier to handle and store. smolecule.com

1-Butyl-2-methylhydrazine dihydrochloride is expected to share these general properties. It is stable under recommended storage conditions, though it is likely hygroscopic and should be protected from moisture. solubilityofthings.comcdhfinechemical.com It is incompatible with strong bases and strong oxidizing agents. cdhfinechemical.comchemicalbook.com High temperatures can cause decomposition. smolecule.comchemicalbook.com An important consideration for aqueous solutions of hydrazine dihydrochloride is that they can be acidic due to the partial dissociation of the salt, yielding free hydrochloric acid. atomistry.com This property is likely shared by its substituted derivatives and must be considered in subsequent reaction steps or handling.

Table 1: Properties of Hydrazine Dihydrochloride

Property Value Source(s)
Appearance White crystalline solid/powder smolecule.comchemicalbook.com
Melting Point ~200 °C (decomposes) smolecule.comchemicalbook.com
Solubility Highly soluble in water smolecule.comsolubilityofthings.com
Stability Stable under normal storage; hygroscopic solubilityofthings.comcdhfinechemical.com
Incompatibilities Strong oxidizing agents, bases, most common metals cdhfinechemical.comchemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and the strategic use of protecting groups.

In reductive hydrazination strategies, the choice of catalyst and reducing system is paramount. For the direct reductive hydrazination using trichlorosilane, hexamethylphosphoramide (B148902) (HMPA) was identified as a highly effective Lewis base catalyst. organic-chemistry.org Optimized conditions using 10 mol% HMPA in dichloromethane (B109758) (DCM) at room temperature resulted in yields as high as 93-98% for various substrates. organic-chemistry.org When using a borohydride exchange resin-nickel acetate system, refluxing in methanol was necessary to drive the reaction. koreascience.kr

For selective alkylation pathways, reaction temperature and the choice of base are critical. The formation of a nitrogen dianion for selective alkylation is achieved using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at very low temperatures (-78 °C) to ensure the stability of the reactive intermediate. organic-chemistry.org

The use of protecting groups, such as the Boc group, is a key strategy for achieving selectivity. The synthesis of mono- or di-substituted hydrazines has been successfully achieved by alkylating di-tert-butyl hydrazine-1,2-dicarboxylate. nih.gov The subsequent selective removal of one of the Boc groups by heating provides a precursor for introducing a third substituent. nih.gov This highlights how a planned protection-alkylation-deprotection sequence can be optimized to build complex hydrazines with high selectivity, avoiding the formation of unwanted byproducts.

Table 2: Examples of Optimized Reaction Conditions in Hydrazine Synthesis

Method Key Reagents/Catalysts Solvent Temperature Yield Source
Direct Reductive Hydrazination Trichlorosilane, HMPA (10 mol%) DCM 25 °C 93% organic-chemistry.org
Selective Alkylation n-Butyllithium THF -78 °C N/A organic-chemistry.org
Enzymatic Reductive Hydrazination Imine Reductase (IRED) N/A N/A up to 94% nih.gov
Reductive Amination Borohydride Exchange Resin, Ni(OAc)₂ Methanol Reflux 82% (for 2-methylcyclohexylamine) koreascience.kr

Mechanistic Investigations of Reactions Involving 1 Butyl 2 Methylhydrazine Dihydrochloride

Nucleophilic Reactivity Profiling of Substituted Hydrazines

The nucleophilicity of hydrazine (B178648) and its derivatives is a cornerstone of their chemistry. The introduction of alkyl substituents, such as the butyl and methyl groups in 1-Butyl-2-methylhydrazine, significantly modulates this reactivity. Kinetic studies on a range of substituted hydrazines reacting with electrophiles like benzhydrylium ions have provided quantitative data on their nucleophilicity. acs.org

The relative nucleophilicities of various hydrazines can be quantified and compared, as illustrated in the table below, which summarizes findings from kinetic studies.

Hydrazine DerivativeRelative Reactivity TrendKey Observation
Hydrazine (H₂NNH₂)BaselineReactivity is comparable to methylamine. acs.org
Monomethylhydrazine (CH₃NHNH₂)EnhancedSubstitution with a CH₃ group significantly increases the reaction rate coefficient. mdpi.com
tert-Butylhydrazine (t-C₄H₉HNNH₂)Significantly EnhancedMonoalkyl substitutions markedly increase reactivity in oxidation reactions. researchgate.net
1,2-Dimethylhydrazine (CH₃NHNHCH₃)ComplexMethyl groups increase α-position reactivity but decrease β-position reactivity. acs.orgresearchgate.net

Elucidation of Reaction Pathways in Condensation Reactions

Condensation reactions are fundamental transformations for hydrazines, leading to a wide array of valuable chemical structures. 1-Butyl-2-methylhydrazine dihydrochloride (B599025) serves as a key reactant in these processes, primarily through the formation of hydrazones which can then undergo further transformations, including cyclizations to form heterocyclic systems.

The reaction of 1-Butyl-2-methylhydrazine with aldehydes or ketones results in the formation of a hydrazone. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to yield the C=N double bond characteristic of a hydrazone. libretexts.orgnih.gov The general mechanism proceeds via a tetrahedral intermediate, and the rate-limiting step at neutral pH is often the breakdown of this intermediate to eliminate water. nih.gov

Hydrazones derived from 1-Butyl-2-methylhydrazine are not merely stable products but are versatile intermediates for further synthesis. A prominent subsequent transformation is the Wolff-Kishner reduction, which converts the hydrazone into a corresponding alkane under basic conditions with heat. libretexts.orgreading.ac.uk This two-step process effectively achieves the deoxygenation of the original aldehyde or ketone. reading.ac.uk The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that culminate in the loss of stable nitrogen gas (N₂) and the formation of a carbanion, which is then protonated to yield the final alkane product. libretexts.org

The hydrazone intermediates derived from 1-Butyl-2-methylhydrazine can be designed to undergo intramolecular cyclization, providing access to a variety of heterocyclic compounds. The specific reaction pathways are often dictated by the nature of the reactants and the catalysts employed. For instance, reactions of hydrazines with enediynones can be mediated by copper to yield pyrazolo[1,5-a]pyridines. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces for these cyclization reactions. acs.org For example, in metal-catalyzed annulations of alkyne-tethered hydrazides, theoretical investigations have shown how different metals can steer the reaction toward different products. Cationic gold catalysts can facilitate an O-cyclization pathway to form acs.orgmdpi.comnih.govoxadiazines, while silver catalysis can promote an N-cyclization to yield N-acyl pyrazoles. acs.org These studies reveal that the 6-exo-dig ring closure is often energetically more favorable, providing a rationale for the observed product selectivity. acs.org

Influence of Steric and Electronic Effects on Reaction Outcomes

The outcome of reactions involving 1-Butyl-2-methylhydrazine is governed by a delicate interplay of steric and electronic effects imparted by its substituents. The butyl and methyl groups are not passive spectators but actively influence the molecule's reactivity and regioselectivity.

The steric effect introduces a contrasting influence. The bulky tert-butyl group, for example, is known to create significant steric hindrance, which can dictate the accessibility of the nucleophilic nitrogen centers. nih.gov In 1-Butyl-2-methylhydrazine, the butyl group at N-1 can sterically shield this nitrogen, potentially favoring reactions at the less hindered N-2 methyl-substituted nitrogen, depending on the size of the electrophile. This steric clash becomes more pronounced as the reaction progresses towards the transition state, where bond formation leads to increased compression. nih.gov The balance between the activating electronic effects and the potentially inhibiting steric effects is crucial in determining the final product distribution and reaction efficiency.

Theoretical Models and Computational Chemistry in Mechanistic Analysis

Theoretical and computational chemistry have become indispensable tools for the detailed analysis of reaction mechanisms that are often difficult to probe through experimental means alone. smu.edu For reactions involving 1-Butyl-2-methylhydrazine, these models provide deep insights into the energetics and structural evolution of the reacting species along the reaction pathway.

By mapping the potential energy surface, computational approaches can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu This allows for the calculation of activation barriers and reaction energies, which are fundamental to understanding reaction kinetics and thermodynamics. researchgate.net Advanced methods like the Unified Reaction Valley Approach (URVA) can partition a reaction mechanism into distinct phases, such as reactant preparation, bond breaking/forming at the transition state, and product adjustment, offering a granular view of the chemical transformation. smu.edu

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. mdpi.com In the context of 1-Butyl-2-methylhydrazine, DFT calculations are applied to elucidate the energetics of its various reactions with high accuracy. mdpi.com

Key applications of DFT in this area include:

Geometry Optimization: Determining the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the exact structure of the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy (energy barrier) of the reaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge distributions and orbital interactions to understand how electronic effects influence the stability and reactivity of different sites within the molecule. nih.gov

The table below summarizes key energetic parameters that can be derived from DFT calculations for a hypothetical reaction involving a hydrazine derivative.

Calculated ParameterSignificance in Mechanistic AnalysisTypical DFT Functional Used
Activation Energy (Eₐ)Determines the reaction rate; a lower barrier means a faster reaction.B3LYP, M06-2X nih.gov
Reaction Enthalpy (ΔH)Indicates the overall thermodynamics (exothermic vs. endothermic). znaturforsch.comB3LYP, PBE0 nih.govznaturforsch.com
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netB3LYP/6-311G** researchgate.net
N-N Bond Dissociation EnthalpyProvides insight into the stability of the hydrazine framework. znaturforsch.comG2MP2, B3LYP znaturforsch.com

Through these computational techniques, a detailed, quantitative picture of the reaction energetics for 1-Butyl-2-methylhydrazine dihydrochloride can be constructed, complementing experimental findings and guiding the design of new synthetic pathways. mdpi.com

Molecular Mechanics Simulations for Conformation and Reactivity

A comprehensive search of scientific literature and computational chemistry databases did not yield specific molecular mechanics simulation studies focused on this compound. Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules, providing insights into their conformational preferences and dynamic behavior. Such simulations are valuable for understanding reaction mechanisms by elucidating the spatial arrangement of atoms and the energy barriers between different conformations.

Theoretical studies on hydrazine and its simple derivatives have been conducted to understand their fundamental properties. For instance, ab initio calculations on hydrazine have determined its equilibrium conformation, rotational barriers, and inversion barriers. doi.org These studies show that the dihedral angle and the pyramidal geometry at the nitrogen atoms are key conformational features. doi.org For substituted hydrazines, the steric and electronic effects of the substituents would significantly influence these properties.

In the case of this compound, a molecular mechanics study would need to account for the conformational flexibility of the butyl group, the torsional potential around the N-N bond, and the inversion at the nitrogen centers. Furthermore, the presence of the dihydrochloride salt form would necessitate the inclusion of electrostatic interactions with the chloride counter-ions and potentially solvent effects if studied in solution.

Computational studies on related compounds, such as N-acylhydrazones, have demonstrated how substitution can alter conformational preferences and electronic properties. nih.gov These studies often combine theoretical calculations with experimental data to validate the computational models. nih.gov However, without specific studies on this compound, any discussion on its conformation and reactivity based on molecular mechanics would be speculative.

The reactivity of hydrazines is also a subject of computational investigation. Molecular modeling has been used to analyze the metabolism and kinetic stability of hydrazine. scialert.netscialert.net Such studies often focus on parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict reactivity. scialert.net While these quantum mechanical approaches provide valuable information, they are distinct from molecular mechanics simulations, which primarily focus on the conformational landscape.

Given the lack of specific research in this area, the application of molecular mechanics simulations to elucidate the conformation and reactivity of this compound remains an open area for future investigation. Such research would be valuable for a more complete understanding of its chemical behavior.

Applications of 1 Butyl 2 Methylhydrazine Dihydrochloride As a Synthetic Reagent

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

While substituted hydrazines are fundamental reagents in the synthesis of nitrogen-containing heterocycles, no specific studies were found that utilize 1-Butyl-2-methylhydrazine Dihydrochloride (B599025) for these reactions.

Synthesis of Pyrazoles and Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazoles and fused pyrimidine (B1678525) systems like pyrazolo[3,4-d]pyrimidines commonly involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile. However, literature searches did not yield any examples where 1-Butyl-2-methylhydrazine Dihydrochloride was used as the hydrazine source for creating these specific heterocyclic rings. Research in this area predominantly focuses on simpler alkylhydrazines (e.g., methylhydrazine), arylhydrazines, or unsubstituted hydrazine. organic-chemistry.orgnih.govbeilstein-journals.org

Regioselectivity Control in Pyrazole Synthesis

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two different regioisomers. The substituent on the hydrazine plays a critical role in directing the regiochemical outcome of the cyclization. nih.govresearchgate.net For instance, reactions involving methylhydrazine often yield mixtures of isomers, with the product ratio depending on reaction conditions and the steric and electronic nature of the substrates. nih.gov However, no studies specifically investigating or describing the regioselectivity control exerted by the 1-butyl-2-methyl arrangement in this compound have been documented in the available literature.

Multi-Component Reaction Design

Multi-component reactions (MCRs) are efficient strategies for synthesizing complex molecules in a single step. beilstein-journals.org Several MCRs for the synthesis of pyrazoles and pyrazolo[3,4-d]pyrimidines have been developed that utilize a hydrazine component. beilstein-journals.orgnih.gov These reactions often involve the one-pot combination of a hydrazine, an active methylene (B1212753) compound, an aldehyde, and other reagents. Despite the versatility of MCRs, there are no specific examples in the scientific literature that report the use of this compound as a reactant in the design of such reactions.

Derivatization for Complex Molecular Scaffolds

The search for literature on the derivatization of this compound for the purpose of creating complex molecular scaffolds did not yield any specific results.

Incorporation into Advanced Materials Precursors

There is no available research data or documentation to suggest that this compound is used as a precursor for the synthesis of advanced materials. While other hydrazine derivatives have been explored in materials science, for example in the atomic layer deposition of metal nitrides, specific applications for this compound are not reported. researchgate.net

Utility in Fine Chemical Synthesis

No specific applications of this compound in the field of fine chemical synthesis have been documented in the reviewed scientific literature.

Advanced Analytical Methodologies in Research on 1 Butyl 2 Methylhydrazine Dihydrochloride

Spectroscopic Characterization for Structural Elucidation of Reaction Products

Spectroscopy is an indispensable tool for determining the molecular structure of the products formed in reactions involving 1-Butyl-2-methylhydrazine dihydrochloride (B599025). By analyzing the interaction of molecules with electromagnetic radiation, researchers can identify functional groups, probe the electronic environment of specific atoms, and confirm the identity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the study of 1-Butyl-2-methylhydrazine dihydrochloride and its reaction products, both ¹H and ¹³C NMR are employed to confirm structures, assess purity, and gain insights into reaction mechanisms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Butyl-2-methylhydrazine would exhibit characteristic signals for both the butyl and methyl groups. The protons on carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field (higher ppm value). openstax.orgoregonstate.edu The splitting patterns (e.g., triplets, sextets, quintets) of the butyl group's protons, governed by the n+1 rule, provide definitive evidence of the linear four-carbon chain. docbrown.info The methyl group attached to the second nitrogen would typically appear as a singlet, assuming no coupling with N-H protons. By monitoring the appearance of new signals and the disappearance of starting material signals, researchers can track the progress of a reaction. For instance, if the hydrazine (B178648) were to react with an aldehyde, the formation of a hydrazone would be evidenced by the appearance of a new signal for the N=CH proton.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. bhu.ac.incompoundchem.com This allows for a direct count of non-equivalent carbons, which is essential for structural confirmation. The chemical shifts in ¹³C NMR are sensitive to the electronic environment; carbons bonded to electronegative atoms like nitrogen appear further downfield. wisc.edu This technique is particularly valuable for assessing the purity of a sample, as impurities would give rise to additional, often lower-intensity, peaks in the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-2-methylhydrazine
Group Atom Predicted ¹H Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Shift (δ, ppm)
Butyl-CH₃~0.9Triplet (t)~14
Butyl-CH₂-CH₃~1.4Sextet~20
Butyl-CH₂-CH₂-N~1.5Quintet~29
Butyl-CH₂-N~2.7Triplet (t)~55
MethylN-CH₃~2.5Singlet (s)~40

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Mass Spectrometry for Product Identification and Rearrangement Studies

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation pattern. wikipedia.org When analyzing reaction products of 1-Butyl-2-methylhydrazine, MS can unequivocally identify the intended product and any unexpected byproducts or rearrangement products.

Upon ionization, typically through electron impact (EI), the molecular ion (M⁺) is formed. chemguide.co.uk The molecular weight of 1-Butyl-2-methylhydrazine (as the free base) is 102.18 g/mol . The mass spectrum would show a molecular ion peak at m/z = 102. The fragmentation of this ion provides a molecular fingerprint. libretexts.org Key fragmentation pathways for alkylhydrazines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. For the butyl group, this could result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z = 59.

N-N Bond Cleavage: The relatively weak nitrogen-nitrogen bond can break, leading to fragments corresponding to the butyl-amino and methyl-amino moieties.

Loss of Alkyl Groups: Fragmentation can occur along the butyl chain, resulting in a series of peaks separated by 14 mass units (CH₂). whitman.edu

This fragmentation analysis is crucial for distinguishing between isomers and identifying products of molecular rearrangements that may occur during a reaction. wikipedia.orgwhitman.edu

Interactive Table: Expected Mass Spectrometry Fragments for 1-Butyl-2-methylhydrazine
m/z Value Possible Fragment Ion Origin
102[C₅H₁₄N₂]⁺Molecular Ion (M⁺)
87[C₄H₁₁N₂]⁺Loss of •CH₃
59[C₂H₇N₂]⁺α-cleavage (Loss of •C₃H₇)
57[C₄H₉]⁺Butyl cation
45[CH₅N₂]⁺N-N cleavage fragment
43[C₃H₇]⁺Propyl cation
30[CH₄N]⁺Common amine fragment [CH₂=NH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. uomustansiriyah.edu.iq Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org

For this compound, the IR spectrum would be expected to show absorptions characteristic of both the alkyl groups and the hydrazine moiety.

N-H Stretching: The N-H bonds in the hydrazine group typically show absorptions in the region of 3100-3500 cm⁻¹. msu.edu Secondary amines (like the -NH-CH₃ part) usually show a single, sharp band. msu.edu The hydrochloride salt form may show broad and strong N⁺-H stretching absorptions in the 2250 to 3000 cm⁻¹ region. msu.edu

C-H Stretching: The C-H bonds of the butyl and methyl groups will produce strong absorptions in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iqlibretexts.org

N-N Stretching: The stretching vibration of the N-N single bond can be observed, often in the 1000-1150 cm⁻¹ range, though it can sometimes be weak. researchgate.netnih.gov

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ region. msu.edu

IR spectroscopy is particularly useful for monitoring reactions where a functional group is created or consumed. For example, in the reaction of the hydrazine with a ketone, the disappearance of the C=O stretching band (typically ~1715 cm⁻¹) from the ketone and the appearance of a C=N stretching band (~1650 cm⁻¹) would clearly indicate the formation of a hydrazone.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products, as well as for the purification of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. libretexts.org It is particularly well-suited for analyzing polar, non-volatile compounds like this compound. chromatographyonline.comchromatographyonline.com

In a typical setup for reaction monitoring, a reversed-phase HPLC method would be employed. libretexts.org The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) with a buffer. As a highly polar salt, this compound would have a short retention time, eluting early from the column. fishersci.com As a reaction proceeds, a less polar product would typically have a longer retention time. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. The purity of the final product can also be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Interactive Table: Hypothetical HPLC Data for Reaction Monitoring
Time (min) Retention Time (min) Peak Area (Reactant) Peak Area (Product) % Conversion
02.11,500,00000
302.1 / 4.5750,000800,00050
602.1 / 4.5375,0001,200,00075
1202.1 / 4.575,0001,450,00095
2404.501,510,000100

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. gcms.czrestek.com While the dihydrochloride salt of 1-Butyl-2-methylhydrazine is non-volatile, the corresponding free base (obtained by neutralization) is more amenable to GC analysis. GC is particularly useful for identifying volatile intermediates or byproducts that may be present in a reaction mixture.

The analysis of volatile amines and hydrazines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) on standard columns. restek.comchromatographyonline.com This is often addressed by using specialized columns, such as those with a base-deactivated stationary phase, which minimize interactions with active sites on the column. gcms.czrestek.com Alternatively, derivatization of the hydrazine can be performed to create a less polar, more volatile derivative that is more suitable for GC analysis. GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating complex mixtures and identifying each component based on its retention time and mass spectrum. researchgate.net

In Situ Spectroscopic Techniques for Kinetic Studies

The investigation of reaction kinetics and mechanisms involving this compound necessitates analytical methods that can monitor the concentration of reactants, intermediates, and products in real-time without perturbing the reaction system. In situ spectroscopic techniques are exceptionally well-suited for this purpose, providing a continuous stream of data from within the reaction vessel. These methods allow for the elucidation of reaction pathways, the determination of rate constants, and the identification of transient species. The primary in situ spectroscopic techniques applicable to the study of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for kinetic analysis due to its ability to provide detailed structural information about molecules in solution. nih.goved.ac.uk By acquiring spectra at regular intervals throughout a reaction, the change in concentration of specific chemical species can be accurately tracked. For a reaction involving this compound, ¹H NMR would be particularly useful for monitoring the disappearance of the butyl and methyl proton signals of the reactant and the appearance of new signals corresponding to the products. researchgate.net Kinetic data can be extracted by integrating the characteristic peaks of the reactant and products over time. This non-invasive technique allows for the determination of reaction orders, rate constants, and activation parameters. For instance, in a hypothetical study, the reaction progress could be monitored by observing the change in the chemical shifts of the protons adjacent to the nitrogen atoms as the reaction proceeds.

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable in situ technique for kinetic studies, particularly for reactions involving changes in functional groups. mdpi.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time infrared spectra can be collected. nih.gov The vibrational frequencies of the N-H and N-N bonds in this compound would produce characteristic peaks in the IR spectrum. As the reaction progresses, the intensity of these peaks would change, and new peaks corresponding to the functional groups of the products would emerge. This allows for the continuous monitoring of the reactant and product concentrations. The data obtained can be used to construct concentration-time profiles, from which kinetic parameters can be derived. For example, the rate of consumption of this compound could be determined by monitoring the decrease in the absorbance of a specific vibrational mode unique to the reactant.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for kinetic studies of reactions where the reactant, an intermediate, or the product has a chromophore that absorbs in the UV-Vis region. acs.org While this compound itself may not have a strong chromophore, its reaction products or a reagent it reacts with might. The change in absorbance at a specific wavelength over time can be directly related to the change in concentration of the absorbing species, in accordance with the Beer-Lambert law. This technique is particularly useful for rapid reactions and can be coupled with stopped-flow instrumentation to study reaction kinetics on a millisecond timescale. For example, if the reaction of this compound produces a colored product, the rate of formation of this product can be monitored by the increase in absorbance at its λmax. researchgate.net

A comparative analysis of these in situ techniques reveals their complementary nature. While NMR provides the most detailed structural information, it generally has a lower temporal resolution compared to FTIR and UV-Vis spectroscopy. nih.gov FTIR is excellent for tracking changes in functional groups, and UV-Vis spectroscopy is highly sensitive for reactions involving colored compounds. mdpi.com The choice of technique depends on the specific reaction being studied, including the nature of the reactants and products, the reaction solvent, and the timescale of the reaction. In many cases, a combination of these techniques can provide a more comprehensive understanding of the reaction kinetics and mechanism.

To illustrate the type of data that can be obtained from such studies, the following tables present hypothetical kinetic data for a reaction involving this compound, as might be determined by in situ spectroscopy.

Table 1: Hypothetical Kinetic Data from In Situ ¹H NMR Spectroscopy

Time (s)Reactant Peak IntegralProduct Peak IntegralReactant Concentration (M)Product Concentration (M)
01.000.000.1000.000
600.850.150.0850.015
1200.720.280.0720.028
1800.610.390.0610.039
2400.520.480.0520.048
3000.440.560.0440.056

Table 2: Hypothetical Kinetic Data from In Situ FTIR Spectroscopy

Time (min)Reactant AbsorbanceProduct AbsorbanceReactant Concentration (M)Product Concentration (M)
00.5000.0000.1000.000
50.4250.0750.0850.015
100.3600.1400.0720.028
150.3050.1950.0610.039
200.2600.2400.0520.048
250.2200.2800.0440.056

Table 3: Hypothetical Kinetic Data from In Situ UV-Vis Spectroscopy

Time (ms)Absorbance at λmaxProduct Concentration (M)
00.0000.000
500.1500.015
1000.2800.028
1500.3900.039
2000.4800.048
2500.5600.056

These tables represent the kind of quantitative data that enables the determination of reaction rates and orders, providing deep insights into the chemical behavior of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butyl-2-methylhydrazine dihydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 1-butylhydrazine and methyl chloride in an acidic medium, followed by dihydrochloride salt formation. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side reactions, such as over-alkylation .
  • Purification : Recrystallization using ethanol/water mixtures (3:1 v/v) is effective. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or ion-exchange chromatography .
  • Validation : Confirm purity using melting point analysis (compare to literature values) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm alkyl chain integration and hydrazine proton environments. The methyl group (δ ~2.3 ppm) and butyl chain protons (δ 0.9–1.6 ppm) should show distinct splitting patterns .
  • IR : Look for N-H stretches (~3200 cm1^{-1}) and N-N vibrations (~1100 cm1^{-1}) to confirm hydrazine backbone integrity. Compare to reference spectra of analogous hydrazine hydrochlorides .
  • X-ray Crystallography : For crystalline samples, resolve hydrogen-bonding networks (e.g., N-H···Cl interactions) to confirm lattice structure and hydration states .

Q. How should researchers handle hygroscopic degradation during storage?

  • Methodology :

  • Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (argon). Store at 4°C to minimize hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Degradation products (e.g., free hydrazine) can be quantified using colorimetric assays (e.g., p-dimethylaminobenzaldehyde method) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts like 1,2-dialkylhydrazines?

  • Methodology :

  • Design of Experiments (DoE) : Apply a factorial design to test variables: temperature (20–60°C), solvent (ethanol vs. THF), and methyl chloride equivalents (1.2–2.0 mol). Response surface methodology (RSM) identifies optimal conditions for maximal yield and minimal byproducts .
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Byproduct formation correlates with excess methyl chloride; adjust reagent addition rates accordingly .

Q. What computational methods predict the hydrogen-bonding behavior in crystalline forms?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model hydrogen bonds. Compare calculated lattice energies to experimental X-ray data .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess stability under varying humidity. Predict hydration sites and hygroscopicity risks .

Q. How should contradictory stability data under acidic vs. alkaline conditions be resolved?

  • Methodology :

  • pH-Dependent Stability Studies : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Use LC-MS to identify degradation pathways:
  • Acidic Conditions : Protonation of hydrazine reduces nucleophilic degradation.
  • Alkaline Conditions : Hydrolysis of the N-N bond dominates, releasing butylamine and methylamine .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH groups. Replicate experiments with controlled oxygen levels to assess oxidative vs. hydrolytic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.